molecular formula C13H21NOSSi B1681674 Silthiofam CAS No. 175217-20-6

Silthiofam

Cat. No. B1681674
M. Wt: 267.46 g/mol
InChI Key: MXMXHPPIGKYTAR-UHFFFAOYSA-N
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Description

Silthiofam is a monocarboxylic acid amide obtained by formal condensation of the carboxy group from 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxlic acid with the amino group of allylamine . It is a fungicide seed dressing for cereals used mainly to control 'take-all’ . It has a role as an antifungal agrochemical .


Synthesis Analysis

The development of an efficient, low-cost synthesis of Silthiofam is described in a research paper . Improvements to the original Discovery route allowed 300 kg of material to be prepared in two, overlapping pilot-plant campaigns . The route ultimately selected for development proceeds in 6 chemical steps and about 60% yield from the inexpensive precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate .


Molecular Structure Analysis

The molecular formula of Silthiofam is C13H21NOSSi . The IUPAC name is 4,5-dimethyl-N-prop-2-enyl-2-trimethylsilylthiophene-3-carboxamide . The molecular weight is 267.46 g/mol .


Chemical Reactions Analysis

The synthesis of Silthiofam involves a cycloaddition reaction between 3-mercapto-2-butanone and N-(2-propenyl)-3-trimethylsilylpropynamide . The cyclic product could be directly dehydrated to Silthiofam .


Physical And Chemical Properties Analysis

Silthiofam is a white, crystalline powder . Its partition coefficient (n-octanol and water) is logP = 3.48 (20 °C) . Its solubility in water is 35.3 mg/l (20 °C) .

Scientific Research Applications

1. Take-All Disease Control in Wheat

Silthiofam is utilized in controlling take-all, a disease affecting wheat crops. Research shows that Silthiofam significantly delays the epidemic progress of take-all, thereby reducing the disease's impact. It operates by affecting root growth and function, influencing crop water and nitrogen uptake. This fungicide's effectiveness is also influenced by soil water content, with variations observed under different moisture conditions (Pillinger et al., 2005).

2. Impact on Wheat Root Infection

Studies have shown that Silthiofam-treated wheat seeds exhibited a reduced rate of primary root infection caused by take-all. However, it did not significantly affect secondary root infections. The seed treatment was effective in controlling primary infection but not subsequent secondary infections from either seminal or adventitious roots (Bailey et al., 2005).

3. Resistance Development in Pathogens

Recent research from China indicates that some Gaeumannomyces graminis var. tritici (Ggt) isolates have developed resistance to Silthiofam. This raises concerns about the long-term effectiveness of this fungicide in controlling wheat take-all. The study also highlights the lack of cross-resistance between Silthiofam and other fungicides like tebuconazole and difenoconazole (Yun et al., 2012).

4. Synthesis and Chemical Development

The synthesis process of Silthiofam has been a subject of study, aiming to develop efficient, low-cost production methods. Research has focused on optimizing the synthesis route and exploring alternative methods to produce Silthiofam from inexpensive precursors, highlighting its significance in agricultural applications (Phillips et al., 2002).

5. Genetic Association with Fungicide Sensitivity

Studies have identified a possible association between genetic polymorphisms and sensitivity to Silthiofam in field isolates of the wheat take-all fungus. This research provides insights into the genetic factors influencing fungicide sensitivity and resistance, which is crucial for managing fungicide use and resistance in agricultural settings (Freeman et al., 2005).

properties

IUPAC Name

4,5-dimethyl-N-prop-2-enyl-2-trimethylsilylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOSSi/c1-7-8-14-12(15)11-9(2)10(3)16-13(11)17(4,5)6/h7H,1,8H2,2-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMXHPPIGKYTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC=C)[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058000
Record name Silthiofam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silthiofam

CAS RN

175217-20-6
Record name Silthiofam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175217-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silthiofam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175217206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silthiofam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Thiophenecarboxamide, 4,5-dimethyl-N-2-propen-1-yl-2-(trimethylsilyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILTHIOFAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5991I541GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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